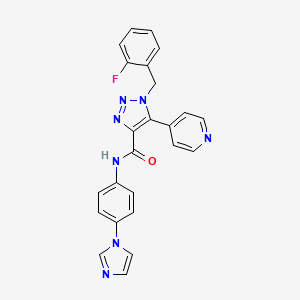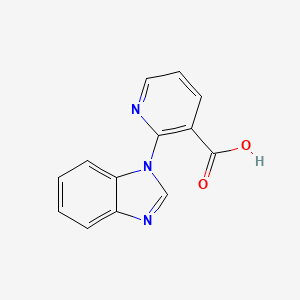
2-(2-Adamantyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Adamantyl)propan-1-ol is an organic compound featuring an adamantane moiety, a polycyclic cage structure known for its high stability and unique properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Adamantyl)propan-1-ol typically involves the reaction of adamantanone with suitable reagents to introduce the propan-1-ol group. One common method is the reduction of adamantanone using a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or other reduction techniques that can be performed under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.
Major Products:
Oxidation: 2-(2-Adamantyl)propan-1-one, 2-(2-Adamantyl)propanoic acid.
Reduction: Various adamantyl alcohol derivatives.
Substitution: 2-(2-Adamantyl)propyl chloride, 2-(2-Adamantyl)propyl bromide.
Applications De Recherche Scientifique
2-(2-Adamantyl)propan-1-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Adamantyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, adamantyl derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The compound may act as a selective antagonist for specific ion channels or receptors, thereby modulating cellular responses .
Comparaison Avec Des Composés Similaires
2-(1-Adamantyl)propan-2-ol: Another adamantyl alcohol with similar structural features but different substitution patterns.
1-Adamantanol: A simpler adamantyl alcohol with a single hydroxyl group attached to the adamantane core.
Uniqueness: 2-(2-Adamantyl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other adamantyl derivatives may not be as effective .
Propriétés
IUPAC Name |
2-(2-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEOFCJCSFJASP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2CC3CC(C2)CC1C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-Bromophenyl)-phenylmethyl]-2-chloro-N-methylpyridine-3-sulfonamide](/img/structure/B2399183.png)

![2-[4-(methylsulfanyl)phenyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2399187.png)

![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)
![3-hydroxy-5-methyl-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2399191.png)
![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)
![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)


